molecular formula C23H23FN4O2S B2851599 (Z)-3-(4-fluorophenyl)-6-(4-((4-methylstyryl)sulfonyl)piperazin-1-yl)pyridazine CAS No. 1021070-62-1

(Z)-3-(4-fluorophenyl)-6-(4-((4-methylstyryl)sulfonyl)piperazin-1-yl)pyridazine

Cat. No. B2851599
CAS RN: 1021070-62-1
M. Wt: 438.52
InChI Key: HRJRUOBDEQLVAW-ATVHPVEESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-3-(4-fluorophenyl)-6-(4-((4-methylstyryl)sulfonyl)piperazin-1-yl)pyridazine is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas of study. This compound is synthesized using a specific method and has been found to have a mechanism of action that affects the biochemical and physiological processes of the body. In

Mechanism of Action

The mechanism of action of (Z)-3-(4-fluorophenyl)-6-(4-((4-methylstyryl)sulfonyl)piperazin-1-yl)pyridazine involves the inhibition of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It has been found to inhibit the activity of the protein kinase CK2, which is involved in the regulation of cell growth and division. It has also been found to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that (Z)-3-(4-fluorophenyl)-6-(4-((4-methylstyryl)sulfonyl)piperazin-1-yl)pyridazine has biochemical and physiological effects on the body. It has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to cancer cells. Additionally, it has been found to have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One of the advantages of (Z)-3-(4-fluorophenyl)-6-(4-((4-methylstyryl)sulfonyl)piperazin-1-yl)pyridazine is that it has shown promising results in preclinical studies. This suggests that it may have potential as a therapeutic agent for the treatment of cancer and other diseases. However, one of the limitations of this compound is that it has not yet been tested in clinical trials. This means that its safety and efficacy in humans is not yet known.

Future Directions

There are several future directions for the study of (Z)-3-(4-fluorophenyl)-6-(4-((4-methylstyryl)sulfonyl)piperazin-1-yl)pyridazine. One area of study is to further investigate its mechanism of action and how it affects the biochemical and physiological processes of the body. Another area of study is to test its safety and efficacy in clinical trials. Additionally, researchers may explore its potential applications in the treatment of other diseases such as neurological disorders and inflammatory conditions. Finally, researchers may investigate new synthesis methods for this compound that may improve its efficacy and reduce its toxicity.

Synthesis Methods

(Z)-3-(4-fluorophenyl)-6-(4-((4-methylstyryl)sulfonyl)piperazin-1-yl)pyridazine is synthesized using a specific method that involves the reaction of 4-(4-methylphenylsulfonyl)piperazine with 3,6-dibromo-4-(4-fluorophenyl)pyridazine in the presence of a palladium catalyst. This reaction results in the formation of (Z)-3-(4-fluorophenyl)-6-(4-((4-methylstyryl)sulfonyl)piperazin-1-yl)pyridazine.

Scientific Research Applications

(Z)-3-(4-fluorophenyl)-6-(4-((4-methylstyryl)sulfonyl)piperazin-1-yl)pyridazine has potential applications in various areas of scientific research. One of the main areas of study is in the field of cancer research. Studies have shown that this compound has antitumor activity and can inhibit the growth of cancer cells. It has also been found to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

3-(4-fluorophenyl)-6-[4-[(Z)-2-(4-methylphenyl)ethenyl]sulfonylpiperazin-1-yl]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN4O2S/c1-18-2-4-19(5-3-18)12-17-31(29,30)28-15-13-27(14-16-28)23-11-10-22(25-26-23)20-6-8-21(24)9-7-20/h2-12,17H,13-16H2,1H3/b17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRJRUOBDEQLVAW-ATVHPVEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C\S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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